molecular formula C13H11ClN2O2 B448497 2-chloro-N-(4-methoxyphenyl)nicotinamide CAS No. 56149-30-5

2-chloro-N-(4-methoxyphenyl)nicotinamide

Cat. No.: B448497
CAS No.: 56149-30-5
M. Wt: 262.69g/mol
InChI Key: NGPGZYZITIPWRZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)nicotinamide is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol It is a derivative of nicotinamide, featuring a chloro group at the 2-position and a methoxyphenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxyphenyl)nicotinamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic substitution: Substituted nicotinamides.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Hydrolysis: 2-chloronicotinic acid and 4-methoxyaniline.

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-methoxyphenyl)nicotinamide is unique due to the presence of both chloro and methoxy groups, which influence its chemical reactivity and biological activity. The methoxy group enhances its solubility and bioavailability, while the chloro group provides a site for further chemical modifications.

Biological Activity

2-Chloro-N-(4-methoxyphenyl)nicotinamide is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features both chloro and methoxy groups, which significantly influence its chemical reactivity and biological properties. The molecular formula for this compound is C13H11ClN2O2, with a molecular weight of 262.69 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with 4-methoxyaniline, using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). This reaction is usually conducted in dichloromethane (DCM) at room temperature to yield the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity, allowing it to modulate various biochemical pathways. Notably, it may inhibit enzyme activity by binding to active or allosteric sites, thereby influencing cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (T47D) and prostate cancer (PC-3) models. The compound demonstrated an effective inhibitory concentration (GI50) as low as 2 nM in these assays, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as a selective inhibitor of phosphodiesterase type 4 (PDE4), which plays a crucial role in regulating inflammatory responses. Inhibiting PDE4 can lead to decreased release of inflammatory mediators, making it a candidate for treating conditions such as asthma and rheumatoid arthritis .

Case Studies

  • Caspase Activation Assay : In a study evaluating apoptosis induction, researchers found that this compound significantly activated caspase-3 in T47D cells, supporting its role as an apoptosis-inducing agent .
  • In Vivo Efficacy : In mouse models of breast cancer, the compound showed promising results in reducing tumor size and improving survival rates compared to control groups, further validating its potential as an anticancer drug .

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 Value (nM)
This compoundAnticancer (apoptosis induction)2
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamideModerate anticancer activity10
2-Chloro-N-(4-nitrophenyl)nicotinamideLower anti-inflammatory effects>100

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPGZYZITIPWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204683
Record name 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-30-5
Record name 2-Chloro-N-(4-methoxyphenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56149-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloronicotinyl chloride hydrochloride (2.94 g, 16.5 mmol) was added in portions to a solution of pyridine (4.0 mL) and 4-anisidine (2.0 g, 16.2 mmol) in chloroform. After 0.5 h, the mixture was poured into EtOAc and 1 N NaOH. The organic layer was washed with 1 N NaOH (1×), water (1×), dried over potassium carbonate, and concentrated. The residue was purified by recrystallization (EtOAc:hexanes) yielding 2.56 g (60%) of the title compound.
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60%

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